molecular formula C26H24BrN3O5 B12040252 4-Bromo-2-(2-(oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate CAS No. 769151-38-4

4-Bromo-2-(2-(oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate

Cat. No.: B12040252
CAS No.: 769151-38-4
M. Wt: 538.4 g/mol
InChI Key: VIOLSYCYPNYZGS-LQKURTRISA-N
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Description

4-Bromo-2-(2-(oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is a complex organic compound with the molecular formula C26H24BrN3O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the hydrazone intermediate: This involves the reaction of 2-toluidine with an appropriate acylating agent to form the hydrazone.

    Bromination: The hydrazone intermediate is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Coupling reaction: The brominated intermediate is coupled with 4-propoxybenzoic acid under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-Bromo-2-(2-(oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with cellular receptors: Modulating receptor activity and influencing cellular signaling pathways.

    Inducing oxidative stress: Generating reactive oxygen species (ROS) that can lead to cell damage or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-(oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
  • 4-Bromo-2-(2-(oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 4-Bromo-2-(2-(oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate

Uniqueness

4-Bromo-2-(2-(oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is unique due to its specific structural features, such as the presence of the propoxy group, which may confer distinct chemical and biological properties compared to its analogs

Properties

CAS No.

769151-38-4

Molecular Formula

C26H24BrN3O5

Molecular Weight

538.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

InChI

InChI=1S/C26H24BrN3O5/c1-3-14-34-21-11-8-18(9-12-21)26(33)35-23-13-10-20(27)15-19(23)16-28-30-25(32)24(31)29-22-7-5-4-6-17(22)2/h4-13,15-16H,3,14H2,1-2H3,(H,29,31)(H,30,32)/b28-16+

InChI Key

VIOLSYCYPNYZGS-LQKURTRISA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=CC=C3C

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=CC=C3C

Origin of Product

United States

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